![molecular formula C25H27N3O2S B1667787 Brexpiprazole CAS No. 913611-97-9](/img/structure/B1667787.png)
Brexpiprazole
Descripción general
Descripción
Brexpiprazole is an antipsychotic medication used to treat mental conditions, including depression and schizophrenia . It works in the brain to change how certain chemicals affect patients .
Synthesis Analysis
This compound has been synthesized via a concise and convergent route, which involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .Molecular Structure Analysis
This compound has a molecular formula of C25H27N3O2S and a molecular weight of 433.57 .Chemical Reactions Analysis
Forced degradation studies have been carried out on this compound API under various stress conditions like acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal degradation, photolytic degradation .Physical And Chemical Properties Analysis
This compound is a quinol derivative, its structure very much resembles that of aripiprazole. Compared to aripiprazole, this compound has an additional thiophene ring .In Vivo
Brexpiprazole has been investigated in a number of animal models to evaluate its pharmacological effects. In vivo studies have shown that this compound has a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the dopamine D2 receptor. This compound has been shown to have a dose-dependent effect on locomotor activity and stereotypy in rats, as well as to reduce anxiety-like behavior in mice.
In Vitro
In vitro studies have shown that brexpiprazole has a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the dopamine D2 receptor. This compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. In addition, this compound has been shown to modulate the activity of glutamate receptors in vitro.
Mecanismo De Acción
Target of Action
Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
This compound’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, this compound acts as an antagonist , blocking the action of natural neurotransmitters .
Biochemical Pathways
It’s known that this compound modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, this compound has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .
Pharmacokinetics
This compound is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . This compound undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .
Actividad Biológica
Brexpiprazole has been shown to have a number of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has been shown to reduce anxiety-like behavior in mice and to reduce locomotor activity and stereotypy in rats. In addition, this compound has been shown to reduce the symptoms of schizophrenia in clinical trials.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor. This compound has also been shown to modulate the activity of glutamate receptors and to inhibit the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. In addition, this compound has been shown to reduce anxiety-like behavior in mice and to reduce locomotor activity and stereotypy in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of brexpiprazole in laboratory experiments provides a number of advantages and limitations. The major advantage of using this compound in laboratory experiments is that it is a novel antipsychotic medication that has been approved by the FDA for the treatment of schizophrenia and bipolar disorder. This makes it an ideal agent for studying the pharmacological effects of antipsychotics. However, there are some limitations to using this compound in laboratory experiments. This compound is a potent drug and can cause side effects, such as sedation and weight gain, when used in high doses. In addition, this compound can interact with other medications, so it is important to be aware of any potential drug interactions when using this compound in laboratory experiments.
Direcciones Futuras
Future research on brexpiprazole should focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, research should focus on the long-term safety and efficacy of this compound in the treatment of schizophrenia and bipolar disorder. Additionally, research should focus on the potential for this compound to be used in combination with other medications to treat psychiatric disorders. Finally, research should focus on the potential for this compound to be used in the treatment of other psychiatric conditions, such as anxiety, depression, and addiction.
Aplicaciones Científicas De Investigación
Tratamiento de la esquizofrenia
Brexpiprazole se utiliza en el tratamiento de la esquizofrenia . Actúa como un agonista parcial en los receptores 5 HT 1A -serotoninérgicos, D 2 -dopaminérgicos y antagonista en los receptores 5 HT 2A -serotoninérgicos, α 2, α 1 -noradrenérgicos .
Tratamiento de los trastornos depresivos mayores
this compound se utiliza como tratamiento complementario para los trastornos depresivos mayores . Su acción farmacológica única ayuda a controlar los síntomas de estos trastornos .
Cuantificación en presencia de impurezas
Se desarrolló un método UPLC basado en el diseño de calidad para la cuantificación de this compound en presencia de impurezas . Este método es útil para garantizar la calidad y seguridad del fármaco .
Aplicación a la disolución in vitro
El método UPLC mencionado anteriormente también se ha aplicado a estudios de disolución in vitro . Esto ayuda a comprender cómo el fármaco se disolverá y se absorberá en el cuerpo .
Tratamiento de los trastornos del estado de ánimo
this compound muestra promesa para aumentar la efectividad del tratamiento de los trastornos del estado de ánimo, incluida la depresión resistente a los medicamentos . Su perfil farmacodinámico y farmacocinético único contribuye a este potencial .
Uso en pacientes pediátricos
Se está investigando el uso de this compound en pacientes pediátricos con esquizofrenia . Esto podría ampliar potencialmente el rango de pacientes que pueden beneficiarse de este medicamento .
Trastorno por uso de sustancias coexistente
this compound se está investigando por su efectividad en sujetos con enfermedad del espectro de la esquizofrenia y trastorno por uso de sustancias coexistente . Esta es un área de investigación significativa, dada la alta prevalencia de los trastornos por uso de sustancias entre las personas con esquizofrenia .
Estudios farmacocinéticos
this compound está involucrado en varios estudios farmacocinéticos . Estos estudios ayudan a comprender cómo el fármaco se absorbe, distribuye, metaboliza y excreta en el cuerpo .
Safety and Hazards
Brexpiprazole is not approved for use in older adults with dementia-related psychosis. Some young people have thoughts about suicide when first taking this medicine. Stay alert to changes in your mood or symptoms. Report any new or worsening symptoms to your doctor . It is also advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .
Propiedades
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238527 | |
Record name | Brexpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |
Record name | Brexpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
913611-97-9 | |
Record name | Brexpiprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brexpiprazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brexpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brexpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BREXPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.